3-(3-Chlorophenyl)-5-[1-(4-isobutylphenyl)ethyl]-1,2,4-oxadiazole
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Overview
Description
3-(3-Chlorophenyl)-5-[1-(4-isobutylphenyl)ethyl]-1,2,4-oxadiazole is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
The synthesis of 3-(3-Chlorophenyl)-5-[1-(4-isobutylphenyl)ethyl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chlorobenzohydrazide with 4-isobutylphenylacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
3-(3-Chlorophenyl)-5-[1-(4-isobutylphenyl)ethyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(3-Chlorophenyl)-5-[1-(4-isobutylphenyl)ethyl]-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. It has shown promise in preliminary studies as an anti-inflammatory and analgesic agent.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties. It is of interest in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Organic Synthesis: The compound serves as a building block in the synthesis of more complex molecules
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)-5-[1-(4-isobutylphenyl)ethyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound is believed to exert its effects by inhibiting the activity of certain enzymes or receptors involved in inflammation and pain pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with cyclooxygenase (COX) enzymes and other related proteins.
Comparison with Similar Compounds
3-(3-Chlorophenyl)-5-[1-(4-isobutylphenyl)ethyl]-1,2,4-oxadiazole can be compared with other similar compounds such as:
3-(3-Chlorophenyl)-5-[1-(4-methylphenyl)ethyl]-1,2,4-oxadiazole: This compound has a similar structure but with a methyl group instead of an isobutyl group. It may exhibit different chemical and biological properties due to the difference in the substituent.
3-(3-Chlorophenyl)-5-[1-(4-ethylphenyl)ethyl]-1,2,4-oxadiazole: Another similar compound with an ethyl group instead of an isobutyl group. The change in the substituent can affect the compound’s reactivity and interactions with molecular targets.
Properties
IUPAC Name |
3-(3-chlorophenyl)-5-[1-[4-(2-methylpropyl)phenyl]ethyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O/c1-13(2)11-15-7-9-16(10-8-15)14(3)20-22-19(23-24-20)17-5-4-6-18(21)12-17/h4-10,12-14H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKKFJCGWINYSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C2=NC(=NO2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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